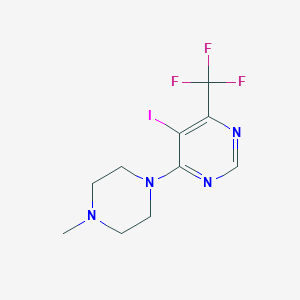

5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Description

5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with iodine at position 5, a 4-methylpiperazinyl group at position 4, and a trifluoromethyl group at position 4. The pyrimidine scaffold is widely utilized in medicinal chemistry due to its ability to mimic purine or pyridine moieties in biological systems, enabling interactions with enzymes or receptors. The iodine atom enhances molecular polarizability and may contribute to halogen bonding, while the trifluoromethyl group improves metabolic stability and lipophilicity.

Properties

Molecular Formula |

C10H12F3IN4 |

|---|---|

Molecular Weight |

372.13 g/mol |

IUPAC Name |

5-iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C10H12F3IN4/c1-17-2-4-18(5-3-17)9-7(14)8(10(11,12)13)15-6-16-9/h6H,2-5H2,1H3 |

InChI Key |

AMPSBZJEGQYTHK-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC(=C2I)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative.

Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or a similar reagent.

Incorporation of the Methylpiperazine Moiety: The methylpiperazine group can be attached through a nucleophilic substitution reaction using a suitable piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, or other nucleophiles. Conditions typically involve polar aprotic solvents and moderate temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or other substituted derivatives, while coupling reactions can produce biaryl or other complex structures.

Scientific Research Applications

5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.

Chemical Biology: The compound can serve as a probe to investigate the function of specific proteins or nucleic acids.

Industrial Applications: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of 5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine, we analyze analogous heterocyclic compounds with shared substituents or scaffolds.

Table 1: Structural and Functional Comparison of Related Compounds

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|---|

| 6-(4-Methylpiperazin-1-yl)-1H-indole | Indole | 4-Methylpiperazine at position 6 | C₁₃H₁₇N₃ | 215.30 | Potential kinase inhibitor scaffold |

| 1-(3-Iodopyridin-2-yl)ethanone | Pyridine | Iodo at position 3, acetyl at C2 | C₇H₆INO | 247.04 | Halogenated intermediate for coupling |

| 4-Amino-6-fluoropyridin-2(1H)-one | Pyridinone | Amino at C4, fluoro at C6 | C₅H₅FN₂O | 144.11 | Antiviral or antibacterial candidate |

| 5-Chloroisoxazolo[4,5-b]pyridin-3-amine | Isoxazolopyridine | Chloro at C5, amine at C3 | C₆H₄ClN₃O | 169.57 | Kinase or protease inhibitor lead |

Key Comparisons:

Iodine vs. Other Halogens: The iodine atom in this compound provides a heavier halogen (atomic radius: 1.39 Å) compared to fluorine (0.64 Å) or chlorine (0.99 Å).

Trifluoromethyl Group: The trifluoromethyl substituent offers strong electron-withdrawing effects, stabilizing the pyrimidine ring and improving resistance to oxidative metabolism. This contrasts with the acetyl group in 1-(3-Iodopyridin-2-yl)ethanone, which may confer reactivity in nucleophilic substitution reactions .

4-Methylpiperazine vs. Other Amines: The 4-methylpiperazinyl group enhances solubility in aqueous media compared to simpler amines (e.g., morpholine in 2-Amino-3-morpholin-4-ylpyrazine). Its basicity (pKa ~7.5) may facilitate pH-dependent membrane permeability, a critical factor in drug design .

For example, 6-(4-Methylpiperazin-1-yl)-1H-indole’s indole core allows π-π stacking but lacks the trifluoromethyl group’s metabolic stability .

Research Findings and Implications

- Synthetic Utility: Iodinated pyrimidines like the target compound are valuable intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated by analogs such as 1-(3-Iodopyridin-2-yl)ethanone .

- Thermodynamic Stability: The combination of iodine and trifluoromethyl groups may synergistically improve thermal stability compared to non-halogenated analogs, though experimental data are required for confirmation.

Biological Activity

5-Iodo-4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS Number: 1706436-70-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 372.13 g/mol. The compound features a pyrimidine ring substituted with an iodine atom, a trifluoromethyl group, and a piperazine moiety, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of specific kinases and other targets involved in cellular signaling pathways.

Inhibition of Kinases

One significant aspect of the compound's biological activity is its interaction with protein kinases. Studies have shown that similar compounds can selectively inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. The binding interactions often involve the hinge region of the kinase, suggesting that modifications to the piperazine ring can enhance selectivity and potency against specific kinase conformations .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation .

Ferroptosis Induction

Recent research has highlighted the role of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, in cancer therapy. Compounds similar to this compound have been shown to induce ferroptosis in cancer cells by targeting specific metabolic pathways .

Research Findings

Several studies have investigated the biological activity of this compound:

Case Studies

- Case Study on Anticancer Activity : A study involving various cancer cell lines reported that treatment with this compound resulted in significant reductions in cell viability, particularly in breast and lung cancer models. The study attributed this effect to apoptosis induction and cell cycle arrest at the G1 phase.

- Case Study on Kinase Inhibition : Another investigation focused on the compound's interaction with CDK4/6. The results indicated that it effectively inhibited these kinases, which are often overactive in cancers, leading to reduced tumor growth in xenograft models.

Q & A

Q. Basic Research Focus

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities >0.1% .

- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating samples at 10°C/min under N₂ .

- Forced Degradation : Expose the compound to UV light (254 nm), acidic/basic conditions, and oxidants (H₂O₂) to identify degradation pathways .

What experimental frameworks support the development of this compound as a kinase inhibitor?

Q. Advanced Research Focus

Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, HER2) using phylogenetic analysis .

In Silico Screening : Perform molecular dynamics simulations (AMBER/CHARMM) to predict binding affinities .

ADME Profiling : Assess permeability (Caco-2 assays), plasma protein binding, and CYP450 inhibition to optimize pharmacokinetics .

In Vivo Validation : Use xenograft models (e.g., HCT-116 colorectal cancer) with dose escalation (10–100 mg/kg) to evaluate efficacy/toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.